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Compound of Interest

Compound Name: Pyridine-4-boronic acid

Cat. No.: B027302

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the *H and *3C Nuclear
Magnetic Resonance (NMR) data for pyridine-4-boronic acid. It includes tabulated spectral
data, a detailed experimental protocol for data acquisition, and a logical workflow for NMR
analysis.

Spectroscopic Data

The following tables summarize the *H and 3C NMR spectral data for pyridine-4-boronic
acid. The data is compiled from typical values for similar pyridine derivatives and boronic acids,
as direct, comprehensively reported experimental values in a single source are not readily
available. The chemical shifts are reported in parts per million (ppm) and referenced to a
standard solvent signal.

Table 1: *H NMR Data for Pyridine-4-boronic acid
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Chemical Coupling
Signal Shift (8) Multiplicity Constant Integration Assighment
(ppm) () (Hz)
Protons ortho
H-2, H-6 ~8.5-8.7 Doublet (d) ~6.0 2H )
to Nitrogen
Protons meta
H-3, H-5 ~7.8-8.0 Doublet (d) ~6.0 2H _
to Nitrogen
Boronic acid
-B(OH)2 ~8.2 (broad) Singlet (s) - 2H
protons

Note: The chemical shift of the boronic acid protons can vary significantly depending on the
solvent, concentration, and water content.

Table 2: 13C NMR Data for Pyridine-4-boronic acid

Carbon Chemical Shift (8) (ppm)
C-2,C-6 ~150

C-3,C-5 ~125

C-4 ~140 (broad)

Note: The carbon atom attached to the boron (C-4) often shows a broad signal due to
quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring high-quality *H and 13C NMR spectra
of pyridine-4-boronic acid.

2.1. Sample Preparation

o Compound: Use high-purity pyridine-4-boronic acid.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b027302?utm_src=pdf-body
https://www.benchchem.com/product/b027302?utm_src=pdf-body
https://www.benchchem.com/product/b027302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-ds) or deuterium oxide (D20) are
suitable solvents. DMSO-ds is often preferred as it can dissolve a wide range of organic
compounds and the residual solvent peak does not overlap with the aromatic signals of
interest. D20 can be used, but the boronic acid protons will exchange with deuterium and
become invisible.

Concentration: Prepare a solution with a concentration of 5-10 mg of pyridine-4-boronic
acid in 0.5-0.7 mL of the chosen deuterated solvent.

Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid
dissolution.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may

need to be adjusted based on the specific instrument and sample concentration.

2.2.1. 'H NMR Acquisition

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Temperature: 298 K.

Spectral Width: 12-16 ppm, centered around 6 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans for a reasonably concentrated sample.

Receiver Gain: Adjust automatically.

2.2.2. 3C NMR Acquisition
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments).

Temperature: 298 K.

Spectral Width: 200-220 ppm, centered around 110 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons.

Number of Scans: 1024 or more scans, as 13C is an insensitive nucleus. The number of
scans will depend on the sample concentration.

Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., 'waltz16").

2.3. Data Processing

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for
'H and 1-2 Hz for 13C) before Fourier transformation to improve the signal-to-noise ratio.

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the residual solvent peak (DMSO-ds: dH = 2.50
ppm, dC = 39.52 ppm; D20: dH is typically set to 4.79 ppm).

Integration and Peak Picking: Integrate the signals in the *H spectrum and pick the peaks in
both *H and 13C spectra to determine their chemical shifts.

Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR

data for a compound like pyridine-4-boronic acid.
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 To cite this document: BenchChem. [Technical Guide: *H and 3C NMR Analysis of Pyridine-
4-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027302#pyridine-4-boronic-acid-1h-and-13c-nmr-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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